Uridine, 3-(phenylmethyl)-
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Overview
Description
Uridine, 3-(phenylmethyl)- is a natural nucleoside that plays an important role in various biochemical and physiological processes. It is a component of RNA and is involved in the synthesis of nucleic acids, as well as the regulation of neurotransmitter levels in the brain. In recent years, there has been a growing interest in the scientific community in the potential applications of uridine, 3-(phenylmethyl)- in various fields, including pharmacology, neuroscience, and biochemistry.
Mechanism Of Action
The mechanism of action of uridine, 3-(phenylmethyl)- is complex and not fully understood. It is known to act on a variety of receptors in the brain, including adenosine receptors, dopamine receptors, and glutamate receptors. It is also believed to promote the synthesis of various neurotransmitters, including acetylcholine and dopamine. Additionally, uridine, 3-(phenylmethyl)- has been shown to promote the growth and survival of neurons in the brain.
Biochemical And Physiological Effects
Uridine, 3-(phenylmethyl)- has a variety of biochemical and physiological effects on the body. It is involved in the synthesis of nucleic acids, including RNA, and is also involved in the regulation of neurotransmitter levels in the brain. Studies have shown that uridine, 3-(phenylmethyl)- can improve cognitive function, enhance memory, and reduce symptoms of depression and anxiety.
Advantages And Limitations For Lab Experiments
Uridine, 3-(phenylmethyl)- has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It also has a variety of potential applications in the fields of pharmacology and neuroscience. However, there are also some limitations to its use in lab experiments. For example, its effects on the body are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
Future Directions
There are several potential future directions for research on uridine, 3-(phenylmethyl)-. One area of interest is the development of new pharmacological treatments for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the study of uridine, 3-(phenylmethyl)-'s effects on the brain and its potential applications in cognitive enhancement and memory improvement. Additionally, there is ongoing research into the mechanisms of action of uridine, 3-(phenylmethyl)- and its interactions with other compounds in the body.
Synthesis Methods
Uridine, 3-(phenylmethyl)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from scratch, while enzymatic synthesis involves the use of enzymes to catalyze the reaction that produces the compound. The most commonly used method for synthesizing uridine, 3-(phenylmethyl)- is chemical synthesis, which involves the reaction of uracil with benzyl bromide in the presence of a strong base such as potassium carbonate.
Scientific Research Applications
Uridine, 3-(phenylmethyl)- has been the subject of extensive scientific research in recent years, with a particular focus on its potential applications in the fields of pharmacology and neuroscience. Studies have shown that uridine, 3-(phenylmethyl)- has a variety of effects on the brain, including the regulation of neurotransmitter levels and the promotion of neuroplasticity. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
14985-34-3 |
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Product Name |
Uridine, 3-(phenylmethyl)- |
Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6/c19-9-11-13(21)14(22)15(24-11)17-7-6-12(20)18(16(17)23)8-10-4-2-1-3-5-10/h1-7,11,13-15,19,21-22H,8-9H2/t11-,13-,14-,15-/m1/s1 |
InChI Key |
DBYRVSQCTWOQRS-NMFUWQPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
synonyms |
N(3)-benzyluridine |
Origin of Product |
United States |
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